2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid
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Overview
Description
2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid is an organic compound with the molecular formula C17H17NO4S. It is known for its unique structure, which includes a phenoxyethylamino group and a sulfanylbenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxyethylamine intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol, which is then converted to 2-phenoxyethylamine through amination.
Coupling with benzoic acid derivative: The phenoxyethylamine intermediate is then reacted with a benzoic acid derivative, such as 2-mercaptobenzoic acid, under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenoxyethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The phenoxyethylamino group can interact with enzymes or receptors, modulating their activity. The sulfanylbenzoic acid moiety may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]benzoic acid: Lacks the sulfanyl group.
2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]thioacetic acid: Contains a thioacetic acid moiety instead of benzoic acid.
Uniqueness
2-[2-Oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid is unique due to the presence of both the phenoxyethylamino group and the sulfanylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(18-10-11-22-13-6-2-1-3-7-13)12-23-15-9-5-4-8-14(15)17(20)21/h1-9H,10-12H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCLWBKMVHUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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